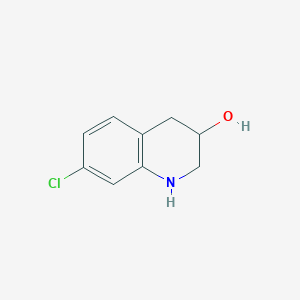
7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol: is an organic compound with the molecular formula C9H10ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of 7-Chloroquinoline: One common method involves the reduction of 7-chloroquinoline using a suitable reducing agent such as sodium borohydride in the presence of a solvent like ethanol.
Cyclization Reactions: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring system.
Industrial Production Methods: Industrial production methods for 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol can undergo oxidation reactions to form quinoline derivatives.
Reduction: It can be reduced to form various tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, to form a variety of substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry:
Catalysis: 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Antimalarial Agents: Some derivatives of this compound have been investigated for their antimalarial properties.
Industry:
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. In the case of antimalarial activity, it may interfere with the heme detoxification process in Plasmodium parasites, leading to their death.
Comparaison Avec Des Composés Similaires
7-Chloroquinoline: A precursor to 7-Chloro-1,2,3,4-tetrahydroquinolin-3-ol, used in similar applications.
1,2,3,4-Tetrahydroquinoline: Lacks the chloro group but shares the tetrahydroquinoline core structure.
7-Chloro-1,2,3,4-tetrahydroisoquinoline: Similar structure with an isoquinoline core.
Uniqueness:
Chloro Group: The presence of the chloro group at the 7-position enhances the compound’s reactivity and allows for further functionalization.
Hydroxyl Group: The hydroxyl group at the 3-position provides additional sites for chemical modification and enhances the compound’s solubility in water.
Propriétés
Formule moléculaire |
C9H10ClNO |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
7-chloro-1,2,3,4-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C9H10ClNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-2,4,8,11-12H,3,5H2 |
Clé InChI |
AGVFCGGDCJTZRW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNC2=C1C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


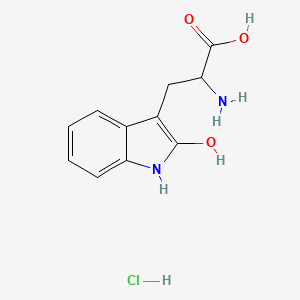
![2,2,2-trifluoro-N-[2-(2-methoxyphenyl)piperidin-3-yl]acetamide](/img/structure/B12311761.png)
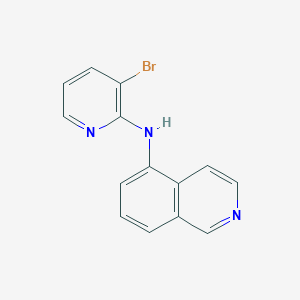
![N-(2-{[(5-methylfuran-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B12311779.png)
![N-[(1-benzylpiperidin-4-yl)methyl]naphthalene-2-carboxamide](/img/structure/B12311790.png)

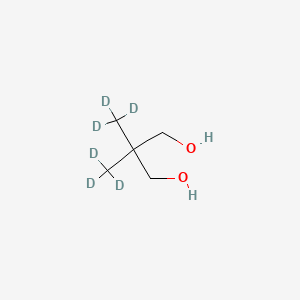
![methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)
![(1s,3s,4r,8s)-8-Benzyloxy-1-hydroxymethyl-3-methoxy-2,6-dioxabicyclo[3,2,1]octane](/img/structure/B12311809.png)

![1H,4H,5H,6H-cyclopenta[c]pyrazol-4-one hydrochloride](/img/structure/B12311818.png)

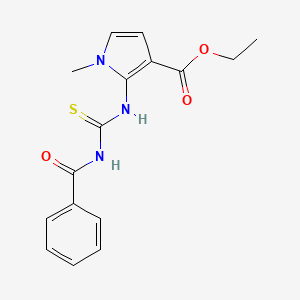
![3,3-Dimethyl-octahydrocyclopenta[b]pyrrole](/img/structure/B12311827.png)
